1,1-dioxothiolane-2-carboxylic acid
Overview
Description
1,1-Dioxothiolane-2-carboxylic acid is a carboxylic acid derivative featuring a thiolane ring with two oxygen atoms attached to the sulfur atom, forming a dioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxothiolane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Thiolane Derivatives: One common method involves the oxidation of thiolane derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group in the presence of acidic or basic catalysts.
Carboxylation of Organometallic Intermediates: This method involves the carboxylation of organometallic intermediates, such as Grignard reagents, followed by acidification to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Continuous flow microreaction technology is also being explored to improve yield and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxothiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products
Sulfone Derivatives: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Thiolanes: Formed through nucleophilic substitution.
Scientific Research Applications
1,1-Dioxothiolane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-dioxothiolane-2-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. The compound inhibits this enzyme, disrupting cellular redox homeostasis and leading to oxidative stress in cancer cells . This mechanism is beneficial for inducing apoptosis in cancer cells without causing severe inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane-4-carboxylic Acid: Similar in structure but differs in the position of the dioxo group.
Asparagusic Acid: Another thiolane derivative with similar biological activity but different molecular targets.
Uniqueness
1,1-Dioxothiolane-2-carboxylic acid is unique due to its specific dioxo group positioning, which imparts distinct chemical reactivity and biological activity compared to other thiolane derivatives. Its ability to inhibit thioredoxin reductase and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
1,1-dioxothiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)4-2-1-3-10(4,8)9/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZCAAIAOJHFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301003 | |
Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80548-40-9 | |
Record name | 80548-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dioxo-1lambda6-thiolane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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